Decanoyl-L-carnitine chloride

Mitochondrial biology Fatty acid oxidation Carnitine-acylcarnitine translocase (CACT)

Mitochondrial fatty acid transport studies demand chain-length-specific acylcarnitines-substitution introduces critical variability. Decanoyl-L-carnitine chloride is the precise research tool for reproducible results. • CACT Inhibitor: IC50 ~5 µM, 7-fold more potent than C8/C16 analogs for selective transport blockade. • Oxidation Assays: Supports palmitate oxidation more effectively than L-carnitine in muscle cells. • Metabolomics: Authentic standard for accurate plasma C10-carnitine quantification. ≥98% purity with full analytical documentation.

Molecular Formula C17H34ClNO4
Molecular Weight 351.912
CAS No. 369651-88-7
Cat. No. B591807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecanoyl-L-carnitine chloride
CAS369651-88-7
Synonyms(2R)-3-Carboxy-N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-1-propanaminium Chloride
Molecular FormulaC17H34ClNO4
Molecular Weight351.912
Structural Identifiers
SMILESCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl
InChIInChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H/t15-;/m1./s1
InChIKeyKETNUEKCBCWXCU-XFULWGLBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decanoyl-L-carnitine Chloride: Compound Overview


Decanoyl-L-carnitine chloride (CAS 369651-88-7) is an ester derivative of L-carnitine, belonging to the acylcarnitine class of compounds essential for mitochondrial fatty acid transport and β-oxidation [1]. Its structure consists of an L-carnitine backbone esterified with a saturated 10-carbon decanoyl fatty acid, imparting specific chain-length-dependent biological properties . The compound is primarily utilized as a research tool to probe fatty acid oxidation disorders, mitochondrial carnitine palmitoyltransferase (CPT) system function, and as an analytical standard for metabolomics .

Decanoyl-L-carnitine Chloride: Generic Substitution Risks


Generic substitution of acylcarnitines is not scientifically valid due to profound chain-length-dependent differences in their interactions with mitochondrial enzymes and their downstream metabolic effects. Research explicitly demonstrates that acylcarnitines of varying chain lengths exhibit vastly different potencies in inhibiting the carnitine-acylcarnitine translocase (CACT), a critical component of the mitochondrial fatty acid transport system [1]. For instance, the decanoyl (C10) ester displays an IC50 value dramatically lower than that of the hexanoyl (C6) ester, and it is significantly more potent than the octanoyl (C8) and palmitoyl (C16) esters, underscoring that the specific 10-carbon chain is a key determinant of biological activity. Furthermore, studies show that medium-chain acylcarnitines like decanoyl-carnitine directly support the oxidation of long-chain fatty acids like palmitate more effectively than L-carnitine itself [2]. Consequently, substituting Decanoyl-L-carnitine chloride with a different acylcarnitine or the parent L-carnitine would introduce critical experimental variability, leading to non-comparable or misinterpreted results in metabolic and mitochondrial assays.

Decanoyl-L-carnitine Chloride: Quantitative Differentiation Evidence


CACT Inhibitory Potency Across Acylcarnitines

In a direct comparative study using rat liver mitochondria, (+)-decanoylcarnitine (the active enantiomer of Decanoyl-L-carnitine chloride) was shown to be a remarkably potent inhibitor of carnitine-acylcarnitine translocase (CACT) with an IC50 of approximately 5 µM. This is 7-fold more potent than (+)-octanoylcarnitine and (+)-palmitoylcarnitine, which both exhibited an IC50 of approximately 35 µM under identical assay conditions [1]. In stark contrast, (+)-hexanoylcarnitine was a weak inhibitor with an IC50 greater than 200 µM, and (+)-acetylcarnitine had no effect on CACT [1].

Mitochondrial biology Fatty acid oxidation Carnitine-acylcarnitine translocase (CACT)

Fatty Acid Oxidation: Medium-Chain Acylcarnitines vs. L-Carnitine

In a study using primary human myotubes and mouse muscle tissue, a group of medium-chain acylcarnitines—specifically octanoyl-, decanoyl-, and dodecanoyl-carnitine—were found to support the oxidation of the long-chain fatty acid palmitate more effectively than L-carnitine [1]. While this study compares the combined effect of the medium-chain group, it provides class-level evidence that the decanoyl ester possesses superior activity in facilitating fatty acid oxidation relative to the free carnitine baseline.

Metabolism Exercise physiology Lipid oxidation

Induction of Very-Long-Chain and Omega-3 Fatty Acids

Treatment with Decanoyl-L-carnitine increases the formation of specific long-chain fatty acid intermediates in rat hepatocytes, namely C24 fatty acids, docosapentaenoic acid (DPA), and docosahexaenoic acid (DHA) . This effect is a distinct metabolic consequence not reported for the free L-carnitine or other common acylcarnitine esters in the same context.

Lipid metabolism Hepatocyte biology Polyunsaturated fatty acids

Plasma Concentration vs. Dodecanoyl-L-carnitine

In a metabolomics study of mouse plasma, the mean concentration of decanoyl-L-carnitine (C10) was measured at 0.068 µM, which is notably higher than that of dodecanoyl-L-carnitine (C12), which was measured at 0.042 µM [1]. This indicates a distinct physiological abundance profile for the C10 acylcarnitine compared to its nearest medium-chain homologs.

Metabolomics Biomarker discovery Fatty acid oxidation disorders

Solubility in Polar Solvents vs. Longer-Chain Analogs

Technical datasheets specify that Decanoyl-L-carnitine chloride is soluble in DMSO, methanol, and ethanol at concentrations up to 14-20 mg/mL . This contrasts with longer-chain acylcarnitine esters, which generally exhibit reduced solubility in these same solvents due to increased hydrophobicity, a class-level inference based on structure-property relationships [1].

Compound formulation Solubility In vitro assays

Decanoyl-L-carnitine Chloride: Application Scenarios


CACT Function and Inhibition Studies

Researchers studying the CPT system should select Decanoyl-L-carnitine chloride for its uniquely high potency as a CACT inhibitor. As established in Section 3, its IC50 of ~5 µM is 7-fold lower than that of octanoyl- or palmitoyl-carnitine [1]. This allows for the use of low micromolar concentrations to achieve selective CACT blockade in isolated mitochondria or permeabilized cell systems, minimizing off-target effects and ensuring a clean experimental readout.

Fatty Acid Oxidation in Cellular and Tissue Models

For studies aiming to boost or investigate the rate of mitochondrial long-chain fatty acid oxidation, Decanoyl-L-carnitine chloride is the preferred compound over L-carnitine. Evidence from Section 3 demonstrates that medium-chain acylcarnitines, including decanoyl-carnitine, are more effective than L-carnitine in supporting the oxidation of palmitate in human and mouse muscle cells [2]. This makes it a superior tool for metabolic assays in myotubes, hepatocytes, or other relevant cell types.

LC-MS/MS Acylcarnitine Quantification in Metabolomics

Laboratories conducting targeted metabolomics or diagnostic screening for fatty acid oxidation disorders require authentic, high-purity standards for accurate analyte quantification. As shown in Section 3, the plasma concentration of decanoyl-L-carnitine is significantly different from its C12 analog (0.068 µM vs. 0.042 µM) [3]. Using the correct Decanoyl-L-carnitine chloride standard is essential for generating valid calibration curves and reliable quantitative data, preventing misidentification or inaccurate concentration reporting in clinical and preclinical samples.

Biosynthesis of Very-Long-Chain and Omega-3 Fatty Acids

Researchers focused on the pathways leading to the formation of C24 fatty acid intermediates, docosapentaenoic acid (DPA), and docosahexaenoic acid (DHA) should use Decanoyl-L-carnitine chloride. Section 3's evidence shows it uniquely induces the formation of these specific lipid species in rat hepatocytes , providing a targeted chemical probe to investigate the mechanisms regulating the synthesis of these physiologically important lipids.

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